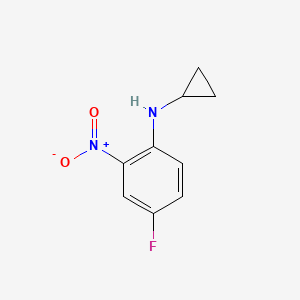

N-Cyclopropyl-4-fluoro-2-nitroaniline

Übersicht

Beschreibung

N-Cyclopropyl-4-fluoro-2-nitroaniline is an organic compound with the molecular formula C9H9FN2O2 and a molecular weight of 196.18 g/mol It is characterized by the presence of a cyclopropyl group, a fluoro substituent, and a nitro group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-fluoro-2-nitroaniline typically involves the nitration of N-Cyclopropyl-4-fluoroaniline. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out at low temperatures to control the rate of nitration and to prevent over-nitration .

Industrial Production Methods

Industrial production methods for this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Analyse Chemischer Reaktionen

Types of Reactions

N-Cyclopropyl-4-fluoro-2-nitroaniline can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed

Reduction: N-Cyclopropyl-4-fluoro-2-aminoaniline.

Substitution: Various substituted anilines depending on the nucleophile used.

Oxidation: Nitroso or nitro derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antibiotic Development

N-Cyclopropyl-4-fluoro-2-nitroaniline serves as an intermediate in the synthesis of quinolone antibiotics. The compound's derivatives have been explored for their antibacterial properties, particularly against resistant strains of bacteria. The synthesis process typically involves selective reactions with cyclopropylamine and other nitrogen-containing compounds, yielding various derivatives that exhibit enhanced pharmacological activities .

Case Study: Quinolone Antibiotics

Research indicates that derivatives of this compound can be modified to improve their efficacy as antibiotics. For instance, the introduction of piperazine or pyrrolidine moieties at specific positions has shown promising results in enhancing antibacterial activity while reducing toxicity .

Synthesis of Active Pharmaceutical Ingredients (APIs)

This compound is utilized as a building block for synthesizing various APIs. Its functional groups allow for nucleophilic substitutions and other chemical transformations, facilitating the development of new therapeutic agents.

Table 1: Examples of APIs Derived from this compound

| API Name | Target Disease | Synthesis Method |

|---|---|---|

| TBI-233 | Bacterial Infections | Reduction of nitro group followed by amination |

| Fluoroquinolone Derivatives | Respiratory Infections | Cyclization with piperazine derivatives |

Material Science Applications

Carbon Nanotube Functionalization

The compound has been investigated for its role in modifying carbon nanotubes, particularly in creating tailored electronic properties for applications in semiconductors and energy storage devices. The fluorinated aniline structure contributes to the formation of sp³ defects in single-walled carbon nanotubes, enhancing their conductivity and electrochemical performance .

Case Study: Lithium-Ion Batteries

Research has shown that this compound can be used to synthesize anode materials for lithium-ion batteries, demonstrating high capacity and stability. This application is significant given the growing demand for efficient energy storage solutions .

Analytical Chemistry Applications

This compound is also utilized in analytical chemistry as a reagent for various chemical analyses. Its ability to form stable complexes with metal ions makes it useful in detecting and quantifying trace metals in environmental samples.

Table 2: Analytical Applications

| Application Type | Description |

|---|---|

| Metal Ion Detection | Forms complexes with transition metals for analysis |

| Chromatography | Used as a standard in HPLC for separation studies |

Wirkmechanismus

The mechanism of action of N-Cyclopropyl-4-fluoro-2-nitroaniline depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitro group allows for potential redox reactions, while the fluoro substituent can enhance binding affinity to certain targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Chloro-N-cyclopropyl-2-nitroaniline

- N-(2,2-Dimethoxyethyl)-5-fluoro-2-nitroaniline

- 5-Fluoro-N-neopentyl-2-nitroaniline

Uniqueness

N-Cyclopropyl-4-fluoro-2-nitroaniline is unique due to the combination of its cyclopropyl, fluoro, and nitro substituents. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various research applications .

Biologische Aktivität

N-Cyclopropyl-4-fluoro-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Properties

This compound features a cyclopropyl group, a fluorine atom, and a nitro group attached to an aniline structure. The presence of these functional groups contributes to its unique chemical reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activity, particularly in the following areas:

- Antimicrobial Activity : Nitro-containing compounds are known for their antimicrobial properties. They often act by generating toxic intermediates that bind to DNA, leading to cell death. Similar compounds have demonstrated efficacy against various pathogens, suggesting that this compound may also possess such properties .

- Anticancer Properties : Compounds with nitro groups have been explored for their potential in cancer therapy. They may inhibit specific enzymes or receptors involved in tumor growth. Studies on related compounds show promising results against different cancer cell lines .

The mechanism of action for this compound likely involves its interaction with biological targets such as enzymes and receptors. The nitro group can facilitate interactions with electron-rich sites, enhancing binding affinity and selectivity. The cyclopropyl group may contribute to the compound's overall stability and reactivity.

Antimicrobial Activity Studies

A study examining the antimicrobial effects of nitro compounds highlighted that these agents can produce reactive species upon reduction, which then interact with cellular macromolecules. For instance, 5-nitroimidazole derivatives have shown significant activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa due to their ability to damage DNA .

| Compound | MIC (μM) | Pathogen |

|---|---|---|

| 5-Nitroimidazole | 20 | Staphylococcus aureus |

| This compound | TBD | TBD |

Anticancer Activity Insights

In anticancer research, nitro compounds have been identified as potential inhibitors of key pathways in tumor progression. For example, studies on similar nitro-anilines have shown effectiveness in inhibiting cell proliferation in various cancer models. The presence of the nitro group is critical for this activity as it enhances interactions with target proteins involved in cell signaling .

Eigenschaften

IUPAC Name |

N-cyclopropyl-4-fluoro-2-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVGZPQVABAJNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650525 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887351-37-3 | |

| Record name | N-Cyclopropyl-4-fluoro-2-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.